4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid
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Overview
Description
4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid is an organic compound characterized by the presence of a butyric acid moiety attached to a phenyl ring substituted with a 2,2-difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid typically involves the reaction of 3-(2,2-difluoroethoxy)phenylboronic acid with butyric acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid is unique due to its specific structural features, such as the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14F2O3 |
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Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-[3-(2,2-difluoroethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C12H14F2O3/c13-11(14)8-17-10-5-1-3-9(7-10)4-2-6-12(15)16/h1,3,5,7,11H,2,4,6,8H2,(H,15,16) |
InChI Key |
KWKRDUIVBGWACN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CCCC(=O)O |
Origin of Product |
United States |
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